Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its ethyl ester and hydrochloride salt forms, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .
Scientific Research Applications
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Piperidine: A basic structure with similar reactivity but lacks the ethyl ester and hydrochloride functionalities.
2,2,6,6-Tetramethylpiperidine: Shares the piperidine core but has different substituents, leading to varied chemical properties.
N-Formylpiperidine: Another derivative with distinct solvent properties
Uniqueness: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a piperidine derivative. Its molecular formula is C12H19ClN2O2 with a molecular weight of approximately 250.75 g/mol. The compound features a chiral center at positions 3, 5, and 6 of the piperidine ring, which contributes to its distinctive biological behavior.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Notably, it has been studied for its role as an inhibitor of certain kinases and receptors associated with diseases such as cancer and neurological disorders.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.
- Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and other physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines .
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, which could be valuable in developing new antibiotics .
Research Findings
Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound. Below are key findings from various research efforts:
Case Studies
-
Cancer Therapy :
In a study focused on the anticancer activity of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies . -
Neuroprotection :
Research involving the assessment of neuroprotective effects highlighted that the compound could reduce oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways linked to cell survival.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
ethyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)8-5-6-10(2,3)11-7-8;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
PARYXJCNCABRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(NC1)(C)C.Cl |
Origin of Product |
United States |
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